5-Iodo-2-(trifluoromethyl)phenol
CAS No.:
Cat. No.: VC15780539
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4F3IO |
|---|---|
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | 5-iodo-2-(trifluoromethyl)phenol |
| Standard InChI | InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H |
| Standard InChI Key | PGTHPJILTDJFGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Iodo-2-(trifluoromethyl)phenol is systematically named 5-iodo-2-(trifluoromethyl)phenol under IUPAC nomenclature. Its canonical SMILES representation is , reflecting the ortho-substituted trifluoromethyl group and para-iodine atom relative to the phenolic hydroxyl group . The compound’s InChIKey, , uniquely identifies its stereoelectronic configuration.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.01 g/mol |
| CAS Registry Number | 1243312-81-3 |
| Purity Specification | ≥97% (HPLC) |
| Storage Conditions | Cool, dry environment (<4°C) |
| Hazard Classification | Non-hazardous (DOT/IATA) |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons and fluorine atoms. The NMR spectrum exhibits a singlet at δ -60.55 ppm, characteristic of the group’s symmetry . X-ray crystallography of analogous compounds, such as 5-iodo-2-(trifluoromethyl)pyridine, demonstrates steric effects from the trifluoromethyl group, which forces the iodine atom into a planar configuration . These structural insights inform reactivity predictions, particularly in electrophilic substitution reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via iodination of 2-(trifluoromethyl)phenol derivatives. A common protocol involves:
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Electrophilic Iodination: Treating 2-(trifluoromethyl)phenol with -iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., ) at -78°C to selectively introduce iodine at the para position .
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Purification: Column chromatography using silica gel with gradient elution (10–30% ethyl acetate in hexane) yields ≥97% purity .
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | -78°C to 25°C (ramped over 4 hours) |
| Solvent System | Tetrahydrofuran (THF)/Methanol (1:1) |
| Catalytic Agent | -Toluenesulfonic acid (5 mol%) |
| Yield | 93% (after purification) |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. A representative process involves:
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Continuous Iodination: A solution of 2-(trifluoromethyl)phenol and NIS is pumped through a temperature-controlled reactor (residence time: 15 minutes) at 40°C.
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In-line Purification: Integrated liquid-liquid extraction and distillation units remove unreacted iodine and byproducts, achieving >95% conversion.
Applications in Chemical Research
Pharmaceutical Intermediate
The compound serves as a precursor to selective androgen receptor modulators (SARMs). For example, sulfation of its hydroxyl group produces metabolites detectable in doping control assays . Its iodine atom also facilitates radiolabeling for pharmacokinetic studies.
Material Science
In polymer chemistry, 5-iodo-2-(trifluoromethyl)phenol acts as a chain-transfer agent in radical polymerization, leveraging the C-I bond’s low dissociation energy (≈50 kcal/mol) . This property enables precise control over molecular weight distributions in fluoropolymers.
Biological Activity and Toxicology
Enzymatic Interactions
In vitro assays indicate moderate inhibition of cytochrome P450 3A4 (IC = 12 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects. This suggests potential drug-drug interaction risks in therapeutic applications.
Acute Toxicity
Recent Advancements and Future Directions
Catalytic Deborylation Reactions
A 2024 study demonstrated the compound’s utility in Suzuki-Miyaura couplings using Pd/PCy catalysts, achieving cross-coupling yields of 82% with arylboronic acids. This expands its role in constructing biaryl structures for drug discovery.
Photopharmacological Applications
Functionalization with azobenzene groups has yielded light-activated prodrugs, enabling spatiotemporal control of drug release in preclinical models . Such innovations highlight its versatility in next-generation therapeutics.
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